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Compound of Interest |

Compound Name: 4-((4-Aminophenyl)ethynyl)phenol
CAS No.: 937701-31-0
Cat. No.: B1437184

Executive Summary

4-((4-Aminophenyl)ethynyl)phenol (also known as 4-amino-4'-hydroxytolan) is an
unsymmetrical diarylalkyne featuring a "push-pull" electronic system due to the opposing
electron-donating amine (-NH

) and hydroxyl (-OH) groups connected via a conjugated ethynyl linker. This guide provides a
comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) profiles, essential for structural validation and purity assessment in drug
development and materials science workflows.

Molecular Identity & Physicochemical Profile
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Property Data

IUPAC Name 4-[(4-Aminophenyl)ethynyl]phenol

4-Amino-4'-hydroxytolan; 4-Hydroxy-4'-
Common Names S
aminodiphenylacetylene

C
Molecular Formula H
NO
Molecular Weight 209.25 g/mol
SMILES Nclccc(C#Cc2ccc(O)cc2)ccl
Appearance Pale yellow to tan crystalline solid

Soluble in DMSO, MeOH, Acetone; Sparingly

Solubility soluble in CHCI

, Water

Synthesis & Structural Logic

The synthesis of this unsymmetrical tolan typically employs a Sonogashira cross-coupling
reaction. This pathway is critical for understanding potential impurities (e.g., homocoupled
diynes or unreacted halides) in the spectra.

Synthetic Pathway Diagram

The following diagram illustrates the convergent synthesis strategy and the critical intermediate
states.
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Figure 1:Sonogashira cross-coupling workflow for the synthesis of 4-((4-
Aminophenyl)ethynyl)phenol, highlighting the catalytic cycle and potential Glaser coupling
impurities.

Spectroscopic Data Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum is dominated by two distinct AA'BB' systems due to the para-substitution on
both rings. The alkyne linker acts as a spacer, preventing significant electronic crosstalk, but
both rings remain electron-rich.

Experimental Protocol:
e Solvent: DMSO-d

(Preferred due to solubility and exchangeable proton visibility).

e Frequency: 400 MHz or higher.

e Concentration: 5-10 mg in 0.6 mL solvent.

H NMR Data (400 MHz, DMSO-d
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The carbon spectrum confirms the presence of the internal alkyne and the asymmetry of the
molecule.

Alkyne Carbons:
89.2, 87.4 ppm (Characteristic of internal diarylalkynes).
e Aromatic ipso-C (C-O/C-N):
157.5 (C-OH), 149.2 (C-NH
).
e Aromatic CH:
132.8, 131.5 (Meta); 115.8, 113.6 (Ortho).
e Aromatic ipso-C (C-Alkyne):
112.5, 109.8.

B. Infrared (IR) Spectroscopy

The IR spectrum is definitive for identifying the functional group termini. The alkyne stretch is
often weak due to the pseudo-centrosymmetric nature of the molecule (similar polarity on both
ends).
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C. Mass Spectrometry (MS)

The molecule is stable and typically shows a strong molecular ion peak.

« lonization Mode: ESI (+) or EI (70 eV).

e Molecular lon:

209 [M]

o Base Peak: Often the molecular ion (209) due to the high stability of the conjugated tolan

system.

Fragmentation Pathway Diagram
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The fragmentation typically involves the loss of neutral small molecules (CO, HCN) from the
termini.

Molecular lon [M]+
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Figure 2:Proposed fragmentation pathway for 4-((4-Aminophenyl)ethynyl)phenol under
Electron Impact (EI) ionization.

Experimental Validation Protocol

To ensure data integrity when reproducing these results, follow this validation workflow:
o Sample Prep: Dissolve 10 mg of the solid in 0.7 mL DMSO-d

. Ensure the solution is clear; turbidity indicates potential polymerization or inorganic salts
(Cul/Pd residues).

e Acquisition:
o Run

H NMR with d1 (relaxation delay)
5 seconds to ensure accurate integration of the aromatic protons.

o Verify the integration ratio: The ratio of aromatic protons (4H : 4H) to NH
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(2H) must be exact.

e Impurity Check:
o Check for

10.0+ ppm: Indicates oxidation to aldehyde/carboxylic acid.

o Check for

7.5-8.0 ppm (multiplets): Indicates Triphenylphosphine oxide (TPPO) contamination from
the catalyst.

o Check for

5.8 ppm: Residual Dichloromethane (common extraction solvent).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 4-
((4-Aminophenyl)ethynyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1437184#spectroscopic-data-of-4-4-aminophenyl-
ethynyl-phenol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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